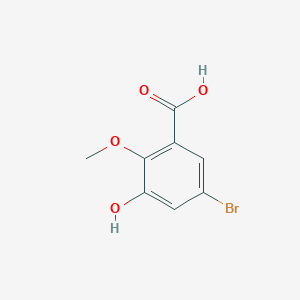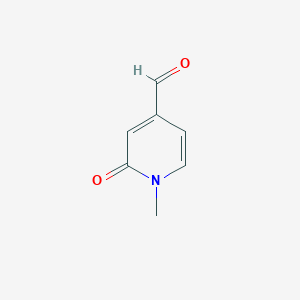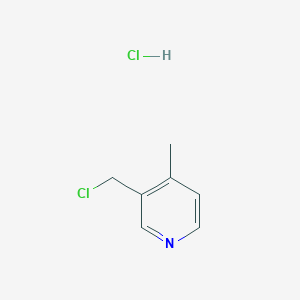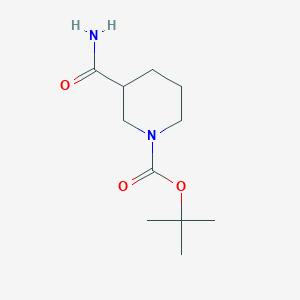
5-Bromo-3-hydroxy-2-methoxybenzoic acid
Vue d'ensemble
Description
5-Bromo-3-hydroxy-2-methoxybenzoic acid is a brominated derivative of benzoic acid with additional hydroxy and methoxy functional groups. This compound is structurally related to various benzoic acid derivatives that have been studied for their potential in medicinal chemistry and material science. The presence of bromine, hydroxy, and methoxy groups can significantly influence the chemical reactivity and physical properties of the molecule, making it a compound of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, 3,5-Dibromo-2-methoxybenzoic acid, a compound structurally similar to the one of interest, was isolated from a sea sponge and also synthesized from salicylaldehyde, demonstrating the potential for both natural extraction and chemical synthesis methods . The synthesis of related compounds often involves halogenation, methoxylation, and carboxylation steps, which can be optimized for better yields and purity.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by the presence of a bromine atom, which can significantly affect the electronic distribution within the molecule. X-ray diffraction analysis is a common method used to determine the precise structure of such compounds . The presence of substituents like hydroxy and methoxy groups can lead to intramolecular hydrogen bonding, affecting the overall stability and conformation of the molecule.
Chemical Reactions Analysis
Brominated benzoic acid derivatives can undergo various chemical reactions, including nucleophilic substitution, which is facilitated by the presence of the bromine atom. For example, a study on the nucleophilic substitution reaction of a bromobenzo thiadiazole compound showed the formation of alkoxy-, propylthio-, and amino-substituted derivatives . These reactions are crucial for further functionalization of the molecule and can lead to a wide range of products with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are influenced by their molecular structure. The presence of functional groups like hydroxy and methoxy can affect properties such as solubility, melting point, and reactivity. For example, the thermodynamic properties of certain lanthanide complexes with bromo-methoxybenzoic acid were studied, revealing insights into their heat capacities and thermal behavior . Additionally, the luminescent and magnetic properties of such complexes have been investigated, indicating potential applications in materials science .
Applications De Recherche Scientifique
Isolation and Structural Elucidation
5-Bromo-3-hydroxy-2-methoxybenzoic acid has been isolated from natural sources like the red alga Rhodomela confervoides. The isolation and structural elucidation of this compound and its derivatives involve advanced spectroscopic methods such as IR, NMR, and X-ray structure analysis. These compounds, including this compound, were studied for their activity against human cancer cell lines and microorganisms, although they were found to be inactive in these applications (Zhao et al., 2004).
Synthesis and Application in Photodynamic Therapy
A derivative of this compound was used in the synthesis of a new zinc phthalocyanine compound. This compound demonstrated potential for use in photodynamic therapy, particularly in the treatment of cancer due to its properties like high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Development of Synthetic Methods
This compound and its derivatives have been used in the development of new synthetic methods. For example, a strategy involving palladium-catalyzed cross-coupling reactions was developed using a derivative of this compound as a key intermediate. This method is significant for synthesizing carcinogenic fjord-region diol epoxide metabolites of certain polycyclic aromatic hydrocarbons (Kumar, 1997).
Exploration of Biological Activities
Various derivatives of this compound have been explored for their biological activities. For example, the compound was synthesized as a potential affinity-labeling reagent for catechol O-methyltransferase (COMT), showing its relevance in biochemical research (Borchardt & Huber, 1982). Additionally, derivatives of this compound isolated from marine-derived fungi have shown strong antioxidant activity, suggesting their potential use in food preservation or pharmaceuticals (Xu et al., 2017).
Novel Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of derivatives of this compound for various applications. These studies involve chemical synthesis techniques and spectroscopic analysis to confirm the structure of the synthesized compounds (Yu, 2008).
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-3-hydroxy-2-methoxybenzoic acid . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGROMDRNERTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563744 | |
| Record name | 5-Bromo-3-hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107189-07-1 | |
| Record name | 5-Bromo-3-hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)